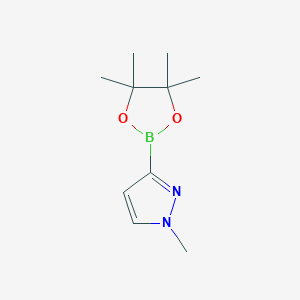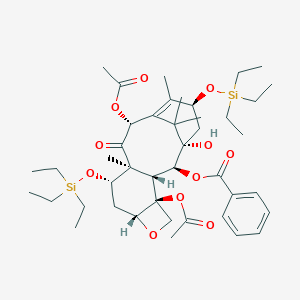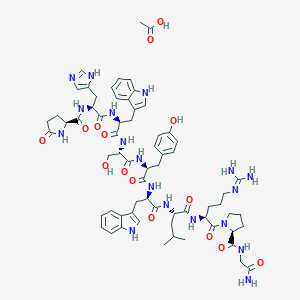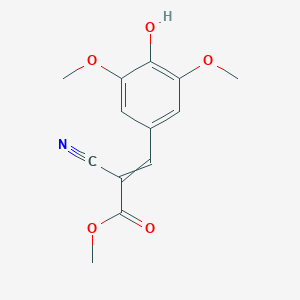
Methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate, also known as MMDA-2, is a psychoactive drug that belongs to the phenethylamine and amphetamine classes. MMDA-2 is a structural analog of Mescaline, a naturally occurring psychedelic substance found in several cactus species. MMDA-2 has been investigated for its potential therapeutic applications in various scientific research studies.
Wirkmechanismus
Methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate is believed to exert its psychoactive effects by acting as a partial agonist at the 5-HT2A and 5-HT2C receptors in the brain. These receptors are involved in the regulation of mood, emotion, and perception. Methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate is also believed to affect the release of neurotransmitters such as dopamine and norepinephrine, which play a role in the regulation of mood and motivation.
Biochemische Und Physiologische Effekte
Methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate has been shown to produce a range of biochemical and physiological effects in animal studies. These effects include increased locomotor activity, changes in body temperature, and alterations in heart rate and blood pressure. Methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate has also been shown to affect the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate in scientific research is that it can be used as a tool for studying the brain's serotonin system. Methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate has also been shown to have potential therapeutic applications in treating various psychiatric disorders. However, one limitation of using Methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate in lab experiments is that its psychoactive effects can be difficult to control, which can make it challenging to study its effects in a controlled setting.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate. One area of interest is the potential use of Methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate as a therapeutic agent for treating depression and anxiety disorders. Another area of interest is the potential use of Methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate in addiction treatment. Additionally, further research is needed to understand the mechanism of action of Methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate and its effects on the brain and body.
Conclusion
Methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate, or Methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate, is a psychoactive drug that has been investigated for its potential therapeutic applications in various scientific research studies. Methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate has been shown to affect the brain's serotonin system and has potential therapeutic applications in treating various psychiatric disorders. Further research is needed to fully understand the mechanism of action of Methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate and its effects on the brain and body.
Synthesemethoden
The synthesis of Methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate involves the reaction of 3,4,5-trimethoxybenzaldehyde with malononitrile, followed by the condensation of the resulting product with methyl acrylate. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate has been studied for its potential therapeutic applications in various scientific research studies. It has been investigated for its potential use as an antidepressant, anxiolytic, and analgesic agent. Methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate has also been studied for its potential use in treating drug addiction and as a tool for studying the brain's serotonin system.
Eigenschaften
CAS-Nummer |
150973-64-1 |
|---|---|
Produktname |
Methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate |
Molekularformel |
C13H13NO5 |
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H13NO5/c1-17-10-5-8(6-11(18-2)12(10)15)4-9(7-14)13(16)19-3/h4-6,15H,1-3H3 |
InChI-Schlüssel |
RIATTXRBOBWMME-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)C=C(C#N)C(=O)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)C=C(C#N)C(=O)OC |
Synonyme |
METHYL 2-CYANO-3-(4-HYDROXY-3,5-DIMETHOXYPHENYL)ACRYLATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



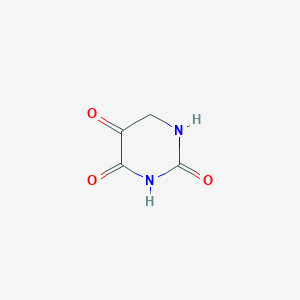
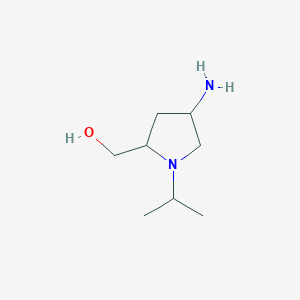


![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B127167.png)



